3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol
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Overview
Description
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol is an organic compound characterized by the presence of a chloro-substituted phenyl group, an amino group, and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylbenzyl chloride and 3-aminopropane-1,2-diol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chloro-3-methylbenzyl chloride is reacted with 3-aminopropane-1,2-diol under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propan-1-ol
- 3-{[(4-Chloro-3-methylphenyl)methyl]amino}butane-1,2-diol
- 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,3-diol
Uniqueness
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol is unique due to its specific structural features, such as the presence of both a chloro-substituted phenyl group and a propane-1,2-diol moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[(4-chloro-3-methylphenyl)methylamino]propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-8-4-9(2-3-11(8)12)5-13-6-10(15)7-14/h2-4,10,13-15H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLHDICTMWXFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC(CO)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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